molecular formula C10H13FN2O4 B1202453 [18F]Fluorothymidine

[18F]Fluorothymidine

Katalognummer: B1202453
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: UXCAQJAQSWSNPQ-KXMUYVCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[18F]Fluorothymidine, also known as this compound, is a useful research compound. Its molecular formula is C10H13FN2O4 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 743144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tumor Proliferation Assessment

[18F]Fluorothymidine is predominantly used in oncological research to evaluate tumor proliferation rates. Studies have demonstrated its effectiveness in various cancer types, including:

  • Non-Small Cell Lung Cancer (NSCLC) : A study indicated that changes in [18F]FLT uptake correlated with tumor response to pemetrexed-based therapy. The decline in [18F]FLT avidity after two weeks was predictive of therapy success, highlighting its role as a biomarker for therapeutic response ( ).
  • Diffuse Large B-Cell Lymphoma (DLBCL) : Research showed that [18F]FLT-PET/CT is a superior independent predictor of patient outcomes compared to traditional imaging methods ( ).

Monitoring Treatment Response

This compound has been employed to monitor the effectiveness of various treatments:

  • Chemotherapy : In preclinical models, mice treated with 5-fluorouracil exhibited significant decreases in tumor [18F]FLT uptake, correlating with reduced tumor volume and histological markers of proliferation ( ).
  • Radiotherapy : Studies have utilized [18F]FLT to assess cellular proliferation post-radiotherapy, providing insights into treatment efficacy and tumor dynamics ( ).

Case Studies

  • Study on NSCLC : In a proof-of-concept study involving patients with unresectable NSCLC, [18F]FLT PET/CT was used to predict progression-free survival based on metabolic responses observed after initiating treatment. The study demonstrated that early changes in [18F]FLT uptake could indicate treatment efficacy ( ).
  • Recurrent Malignant Glioma : A discriminant analysis involving patients treated with bevacizumab and irinotecan showed that variations in [18F]FLT kinetic parameters could predict overall survival and progression-free survival rates ( ).

Summary of Key Findings from Studies Using this compound

Study TypeCancer TypeKey Findings
PreclinicalFibrosarcomaSignificant decrease in [18F]FLT uptake post-treatment with 5-fluorouracil ( )
Clinical TrialNon-Small Cell Lung CancerEarly decline in [18F]FLT avidity predicted therapy success after pemetrexed treatment ( )
Clinical TrialDiffuse Large B-Cell LymphomaSuperior predictor of outcomes compared to FDG-PET ( )
Discriminant AnalysisRecurrent Malignant GliomaChanges in kinetic parameters predicted overall survival ( )

Eigenschaften

Molekularformel

C10H13FN2O4

Molekulargewicht

243.22 g/mol

IUPAC-Name

1-[4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/i11-1

InChI-Schlüssel

UXCAQJAQSWSNPQ-KXMUYVCJSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)[18F]

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Synonyme

(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.